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Compound of Interest

Compound Name: 1,2-Benzisoxazole-3-acetamide

Cat. No.: B1267419

Introduction

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry,
forming the core of numerous compounds with a wide range of pharmacological activities,
including antipsychotic, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2]
The substituent at the 3-position is critical for modulating the biological effects of these
molecules.[3] This guide provides a comprehensive technical overview of the spectroscopic
techniques used to characterize 1,2-Benzisoxazole-3-acetamide and its derivatives. Accurate
structural elucidation and purity assessment through these methods are fundamental for quality
control and advancing drug discovery and development programs.[1]

While a complete public dataset for the unsubstituted 1,2-Benzisoxazole-3-acetamide is not
readily available, this document will utilize data from closely related and well-characterized
derivatives to illustrate the expected spectroscopic features. The principles and experimental
protocols outlined are directly applicable to the title compound.

Spectroscopic Data Analysis

The structural confirmation of 1,2-Benzisoxazole-3-acetamide relies on a combination of
spectroscopic methods. Each technique provides unique and complementary information about
the molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure by
mapping the chemical environments of *H (proton) and 13C (carbon) nuclei.

As a representative example, the NMR data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-
yllacetamide, a closely related derivative, is presented below.[2] The data was acquired in a
DMSO-ds solvent.[2]

Table 1: *H NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative[2]

Chemical Shift (8) ppm Multiplicity Assighment

10.26 s (singlet) 1H, NH (acetamide)
8.34 s (singlet) 1H, Ar-H

7.74 m (multiplet) 2H, Ar-H

5.22 s (singlet) 2H, CH:z

| 2.11 | s (singlet) | 3H, CHs (acetamide) |

Table 2: 13C NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative[2]

Chemical Shift (8) ppm Assighment
168.5 C=0 (acetamide)
159.3 Aromatic C

155.7 Aromatic C

135.9 Aromatic C

1235 Aromatic C

119.8 Aromatic C

110.5 Aromatic C

110.1 Aromatic C

34.9 CH2
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| 23.9 | CHs (acetamide) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption
of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole Derivatives

Wavenumber ) )
Intensity Assignment Reference
(cm™)
N-H stretch
~3300 Strong . [2]
(acetamide)
~3080 Medium Aromatic C-H stretch [1]
~1662 Strong C=0 stretch (Amide I) [2]
i C=C and C=N ring
1640 - 1450 Medium to Strong [1]

stretching

| ~1055 | Strong | C-O stretching |[1] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing
the molecular weight and valuable fragmentation patterns that aid in structural confirmation.

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole and a Representative Derivative
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m/z (Relative

Compound . Assignment Reference
Intensity)
1,2-Benzisoxazole 119 (High) Molecular lon [M]* [1]
) [M-COJ* or other
91 (High) [1]
fragments

N-[3-

Molecular lon [M]*
(chloromethyl)-1,2- [M]

. 226/224 (3/10%) (with 37CI/35Cl [2]
benzisoxazol-5- )
) isotopes)
ylJacetamide
182 (25%) Fragment [2]
147 (38%) Fragment [2]

| | 43 (100%) | [CH3CO]* Fragment (Base Peak) |[2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule.[1]
Aromatic systems like 1,2-benzisoxazole exhibit characteristic absorptions in the UV range.[1]

Table 5: Typical UV-Vis Absorption Data for Aromatic Systems

Wavelength Range (nm) Transition Type

| ~200-400 | 7T - T* |

Note: Specific Amax values depend on the solvent and the full substitution pattern of the
molecule. The acetamide group and its position on the benzisoxazole ring will influence the

exact absorption maxima.[1]

Experimental Workflow and Protocols

A systematic workflow is essential for the comprehensive spectroscopic characterization of a
synthesized compound like 1,2-Benzisoxazole-3-acetamide.
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Caption: General workflow for the spectroscopic characterization of a target compound.

Detailed Experimental Protocols
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The following are generalized yet detailed methodologies for the key spectroscopic
experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

e Sample Preparation: Dissolve approximately 5-10 mg of the 1,2-Benzisoxazole-3-
acetamide sample in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) to a final volume
of ~0.6-0.7 mL in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

e IH NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient
number of scans to achieve a high signal-to-noise ratio.

e 13C NMR Acquisition: Set the spectral width to cover a range of 0-200 ppm. A greater number
of scans is typically required due to the lower natural abundance of the 13C isotope.

2. Infrared (IR) Spectroscopy[1]

o Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with dry
potassium bromide (KBr) in an agate mortar. Press the resulting mixture into a thin,
transparent pellet using a hydraulic press.

e Background Collection: Record a background spectrum of the empty sample holder or a
pure KBr pellet to subtract atmospheric (H20, COz) and instrumental interferences.

o Sample Analysis: Place the prepared pellet in the spectrometer's sample holder and collect
the spectrum.

o Data Acquisition: Co-add 16 to 32 scans over a spectral range of 4000-400 cm~1 to improve
the signal-to-noise ratio.[1]

3. Mass Spectrometry (MS)[1]

o Sample Introduction: Introduce the sample into the mass spectrometer. For a compound like
1,2-Benzisoxazole-3-acetamide, this can be done via direct infusion or through a
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chromatographic inlet like Gas Chromatography (GC) or High-Performance Liquid
Chromatography (HPLC).[1][4]

lonization: lonize the sample molecules. Electron lonization (El) is a common hard ionization
method that provides detailed fragmentation patterns.[1] Soft ionization techniques like
Electrospray lonization (ESI) can also be used, which typically keep the molecular ion intact.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

. UV-Visible Spectroscopy[1]

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol). The concentration should be adjusted to yield a maximum
absorbance in the range of 0.1-1.0.

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline
spectrum. This baseline will be subtracted from the sample spectrum.

Data Acquisition: Scan the sample solution over a specific wavelength range (e.g., 200-400
nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum
absorbance (Amax).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Benzisoxazole-3-
acetamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267419#spectroscopic-characterization-of-1-2-
benzisoxazole-3-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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